[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate
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Overview
Description
LEO 134310 is a selective, non-steroidal glucocorticoid receptor agonist optimized for topical use. It is designed to treat inflammatory skin diseases such as psoriasis. This compound is rapidly deactivated in the blood, resulting in low systemic exposure and a higher therapeutic index compared to traditional glucocorticoids .
Preparation Methods
The synthesis of LEO 134310 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that ensure high purity and efficacy .
Chemical Reactions Analysis
LEO 134310 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the activation and deactivation of the compound.
Substitution Reactions: These are involved in the modification of the molecular structure to enhance its selectivity and potency.
Hydrolysis: This reaction rapidly deactivates LEO 134310 in the blood, limiting systemic exposure
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are intermediates that are further processed to obtain the final compound .
Scientific Research Applications
LEO 134310 has several scientific research applications, including:
Chemistry: Used as a model compound to study selective glucocorticoid receptor agonists.
Biology: Investigated for its effects on cellular pathways and gene expression.
Medicine: Explored as a potential treatment for inflammatory skin diseases, offering a safer alternative to traditional glucocorticoids.
Industry: Utilized in the development of new topical treatments with improved safety profiles
Mechanism of Action
LEO 134310 exerts its effects by binding to the glucocorticoid receptor. Upon binding, the glucocorticoid receptor complex translocates to the nucleus, where it acts as a transcription factor to regulate target genes. This regulation can involve direct binding to glucocorticoid response elements on the DNA or interaction with other transcription factors. The compound mediates both transactivation and transrepression, leading to the inhibition of pro-inflammatory gene transcription .
Comparison with Similar Compounds
LEO 134310 is unique compared to other glucocorticoid receptor agonists due to its non-steroidal nature and rapid deactivation in the blood. Similar compounds include:
Betamethasone Valerate: A potent glucocorticoid used for similar indications but with higher systemic exposure.
Clobetasol Propionate: Another potent glucocorticoid with significant systemic side effects.
Dexamethasone: A widely used glucocorticoid with a broad range of applications but also associated with systemic side effects
LEO 134310 offers a safer profile with reduced risk of systemic side effects, making it a promising candidate for long-term use in treating inflammatory skin diseases .
Properties
Molecular Formula |
C34H40N2O8 |
---|---|
Molecular Weight |
604.7 g/mol |
IUPAC Name |
[(3S)-1-[(3R)-5-oxooxolane-3-carbonyl]piperidin-3-yl] 4-[(1R,2S)-1-(4-cyclopropylphenyl)-2-[[(2R)-oxolane-2-carbonyl]amino]propoxy]benzoate |
InChI |
InChI=1S/C34H40N2O8/c1-21(35-32(38)29-5-3-17-41-29)31(24-10-8-23(9-11-24)22-6-7-22)43-27-14-12-25(13-15-27)34(40)44-28-4-2-16-36(19-28)33(39)26-18-30(37)42-20-26/h8-15,21-22,26,28-29,31H,2-7,16-20H2,1H3,(H,35,38)/t21-,26+,28-,29+,31-/m0/s1 |
InChI Key |
NADMBBGHEQYUMJ-WDXNIXBWSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)O[C@H]4CCCN(C4)C(=O)[C@@H]5CC(=O)OC5)NC(=O)[C@H]6CCCO6 |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)C2CC2)OC3=CC=C(C=C3)C(=O)OC4CCCN(C4)C(=O)C5CC(=O)OC5)NC(=O)C6CCCO6 |
Origin of Product |
United States |
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